6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
6-amino-1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-8-4-2-7(3-5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYCBSWYPMZDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129833 | |
| Record name | 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900463-65-2 | |
| Record name | 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900463-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₁N₃O₄
- Molecular Weight : 261.23 g/mol
- CAS Number : 910443-02-6
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial DNA and proteins .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 20 | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of signaling cascades associated with cell survival and proliferation .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism and are implicated in cancer metabolism . The inhibition of BCATs can lead to altered metabolic profiles in cancer cells, making this compound a candidate for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives of tetrahydropyrimidine compounds showed significant antibacterial activity against common pathogens including Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and found that modifications to the methoxy group enhanced activity against these bacteria .
Case Study 2: Anticancer Screening
In another investigation involving a panel of cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated IC50 values indicating effective cytotoxicity. The study highlighted that the compound's mechanism involves apoptosis induction confirmed by flow cytometry analysis .
Comparison with Similar Compounds
Key Observations:
Pyrano[2,3-c]-pyrazole Derivatives ()
These compounds share a fused heterocyclic core but differ in functional groups:
- 3w: 6-Amino-1-(4-methoxyphenyl)-3-methyl-4-phenyl-pyrano[2,3-c]-pyrazole-5-carbonitrile Yield: 85% Melting Point: 175.3°C The cyano group at position 5 contrasts with the aldehyde in the target compound, suggesting divergent reactivity in downstream modifications .
Q & A
Basic Research: What are the optimized synthetic routes for 6-amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?
Methodological Answer:
The compound can be synthesized via multicomponent condensation reactions. A solvent-free approach using 4-methoxybenzaldehyde, barbituric acid derivatives, and amines under catalytic conditions (e.g., acetic acid or Lewis acids) is commonly employed. For example, highlights the use of 4-methoxybenzaldehyde (2c) in α,β-unsaturated ketone formation, achieving yields of 70-85% at 80°C for 6–8 hours . Key parameters include stoichiometric control of the aldehyde and amine components, as well as temperature modulation to avoid side reactions like over-oxidation.
Basic Research: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde protons at δ 9.5–10.0 ppm).
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. and demonstrate how crystallographic data (R factor < 0.05) confirm tetrahydropyrimidine ring geometry and substituent orientation .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 316.1).
Basic Research: What preliminary biological screening methods are used to assess its bioactivity?
Methodological Answer:
Initial evaluations focus on antimicrobial and enzyme inhibition assays:
- Antibacterial activity : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli), as described in .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.
- Enzyme inhibition : Kinetic assays (e.g., for aldose reductase or tyrosine kinase) using spectrophotometric monitoring of NADPH oxidation or phosphorylation rates .
Advanced Research: How can regioselectivity challenges in its synthesis be addressed?
Methodological Answer:
Regioselectivity issues arise during cyclization steps. Strategies include:
- Catalyst modulation : Using chiral catalysts (e.g., L-proline) to direct reaction pathways. demonstrates regioselective dihydropyrimidine formation via Biginelli reactions by adjusting solvent polarity .
- Computational guidance : DFT calculations predict transition-state energies to favor the 1,4-dioxo configuration over alternative tautomers.
- Protecting groups : Temporarily blocking the amino group (-NH) to prevent undesired nucleophilic attacks .
Advanced Research: How do computational models enhance understanding of its reactivity?
Methodological Answer:
- DFT/Molecular docking : Predicts electrophilic sites (e.g., aldehyde carbon) for nucleophilic additions and binding affinities to biological targets (e.g., bacterial DNA gyrase).
- SAR studies : QSAR models correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity, guiding derivative design .
- Solvent effects : COSMO-RS simulations optimize reaction media for solubility and stability .
Advanced Research: What analytical challenges arise in characterizing its stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C) and hygroscopicity risks.
- HPLC-MS : Detects degradation products (e.g., oxidized aldehyde or hydrolyzed tetrahydropyrimidine rings) under accelerated storage conditions (40°C/75% RH) .
- Crystallographic disorder : notes thermal motion in crystal lattices, requiring low-temperature (100 K) XRD for accurate disorder modeling .
Advanced Research: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized protocols : Replicate assays using identical strains (e.g., ATCC controls) and nutrient media to minimize variability .
- Dose-response curves : Compare IC values across studies to identify potency thresholds.
- Metabolic stability tests : Liver microsome assays assess whether discrepancies arise from compound breakdown in vitro vs. in vivo .
Advanced Research: What thermodynamic properties influence its solubility and formulation?
Methodological Answer:
- Hansen solubility parameters : Predict solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. poor aqueous solubility (<1 mg/mL).
- pH-dependent stability : pKa determination (e.g., aldehyde proton at ~8.2) guides buffer selection for formulation .
- Co-crystallization : shows improved stability via monohydrate formation, reducing hygroscopicity .
Advanced Research: How to design derivatives for enhanced bioactivity?
Methodological Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) at the 4-methoxyphenyl ring to boost antibacterial potency .
- Hybrid molecules : Merge with thiophene () or pyrazole ( ) moieties to target multiple enzymes .
- Prodrug strategies : Acetylate the amino group to improve membrane permeability, with enzymatic cleavage in vivo .
Advanced Research: What techniques validate its interaction with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to proteins like dihydrofolate reductase.
- X-ray crystallography of ligand-protein complexes : Resolves binding modes (e.g., hydrogen bonds with active-site residues) .
- Isothermal titration calorimetry (ITC) : Measures binding enthalpy/entropy to optimize interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
